

Molecular weight and formula of 2-Methyl-benzamidine HCl.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-benzamidine

Cat. No.: B093974

[Get Quote](#)

Technical Guide: 2-Methyl-benzamidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Methyl-benzamidine** hydrochloride, a key compound in biochemical research and pharmaceutical development. Known for its role as a serine protease inhibitor, this document outlines its core physicochemical properties, a representative synthesis protocol, and its mechanism of action.

Core Compound Data

The fundamental properties of **2-Methyl-benzamidine** hydrochloride are summarized below, providing essential data for experimental design and execution.

Property	Data
Molecular Formula	C ₈ H ₁₀ N ₂ ·HCl or C ₈ H ₁₁ ClN ₂
Molecular Weight	170.64 g/mol
Appearance	White solid
Common Synonyms	2-methylbenzimidamide hydrochloride, 2-Methylbenzenecarboximidamide monohydrochloride

Mechanism of Action: Serine Protease Inhibition

2-Methyl-benzamidine acts as a competitive inhibitor of serine proteases. The amidine group mimics the positively charged side chain of arginine or lysine, which are common substrates for these enzymes. This allows the molecule to bind to the active site of the protease, specifically interacting with the aspartate residue in the S1 pocket, thereby blocking the entry of the natural substrate and inhibiting enzymatic activity. This mechanism is crucial for its application in preventing protein degradation during purification and in the development of therapeutic agents targeting protease activity.

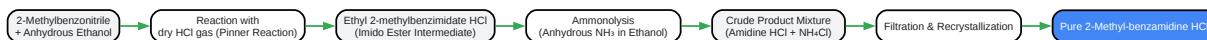
Caption: Competitive inhibition of a serine protease by **2-Methyl-benzamidine HCl**.

Experimental Protocols

While a specific, detailed protocol for the synthesis of **2-Methyl-benzamidine HCl** is not readily available in the provided search results, a general and widely applicable method for the synthesis of benzamidine hydrochlorides from their corresponding benzonitriles can be adapted. The following protocol is a representative example based on the Pinner reaction.

Representative Synthesis of **2-Methyl-benzamidine HCl** via the Pinner Reaction

This two-step process involves the formation of an imido ester hydrochloride from 2-methylbenzonitrile, followed by ammonolysis to yield the final product.


Step 1: Synthesis of Ethyl 2-methylbenzimidate hydrochloride

- Reagents and Setup:
 - In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, dissolve 1 mole of 2-methylbenzonitrile in an equimolar amount of anhydrous ethanol.
 - Cool the mixture in an ice bath.
- Reaction:
 - Bubble dry hydrogen chloride (HCl) gas through the cooled solution. The reaction is exothermic, so maintain the temperature below 10°C.
 - Continue the addition of HCl gas until the solution is saturated and a precipitate of the imido ester hydrochloride begins to form.
 - Seal the flask and allow it to stand at a cool temperature (e.g., 4°C) for 24-48 hours to ensure complete precipitation.
- Isolation:
 - Collect the solid precipitate by vacuum filtration.
 - Wash the crystals with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
 - Dry the product under vacuum. Note: The imido ester hydrochloride is sensitive to moisture and should be handled accordingly.

Step 2: Ammonolysis to **2-Methyl-benzamidine** hydrochloride

- Reagents and Setup:
 - Prepare a solution of the dried ethyl 2-methylbenzimidate hydrochloride in anhydrous ethanol in a pressure-resistant vessel (autoclave).
 - Cool the solution in a dry ice/acetone bath.

- Reaction:
 - Introduce a molar excess of anhydrous ammonia (NH_3) gas into the vessel.
 - Seal the vessel and allow it to warm to room temperature.
 - Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).
- Work-up and Purification:
 - After the reaction is complete, vent the excess ammonia in a well-ventilated fume hood.
 - The reaction mixture will contain the product, **2-Methyl-benzamidine** hydrochloride, and ammonium chloride as a byproduct.
 - Filter the mixture to remove the insoluble ammonium chloride.
 - Concentrate the filtrate under reduced pressure to yield the crude product.
 - Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/ether) to obtain pure **2-Methyl-benzamidine** hydrochloride.
- Characterization:
 - Confirm the identity and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Determine the melting point and compare it to literature values.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Methyl-benzamidine HCl**.

- To cite this document: BenchChem. [Molecular weight and formula of 2-Methyl-benzamidine HCl.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b093974#molecular-weight-and-formula-of-2-methyl-benzamidine-hcl>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com